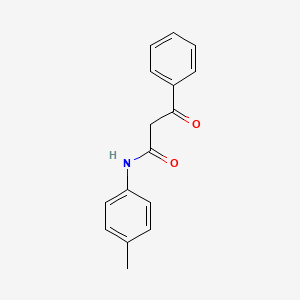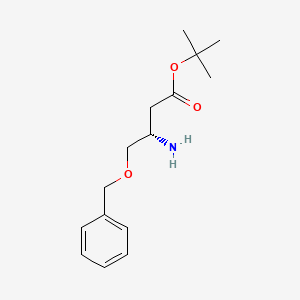![molecular formula C15H13NO5 B2950420 [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate CAS No. 787557-43-1](/img/structure/B2950420.png)
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to act as a fluorescent probe, making it a valuable tool for studying biological systems. In
Mécanisme D'action
The mechanism of action of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is based on its ability to act as a fluorescent probe. When excited by a specific wavelength of light, this compound emits a fluorescent signal that can be detected and measured. This allows researchers to track the movement and activity of the compound within biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a safe tool for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate is its ability to act as a fluorescent probe. This allows researchers to study biological systems in real-time, providing valuable insights into cellular processes and pathways. However, there are also limitations to its use. For example, the compound may have limited solubility in certain solvents, which can affect its ability to penetrate cells or tissues. Additionally, the fluorescent signal may be affected by environmental factors such as pH or temperature.
Orientations Futures
There are many future directions for research involving [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate. One area of focus is the development of new derivatives or analogs with improved properties, such as increased solubility or enhanced fluorescent signal. Another area of research is the application of this compound in new areas, such as in vivo imaging or drug delivery. Additionally, researchers may explore the use of this compound in combination with other probes or imaging techniques to gain a more comprehensive understanding of biological systems.
In conclusion, this compound is a valuable tool for scientific research due to its ability to act as a fluorescent probe. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With continued research, this compound has the potential to contribute to a better understanding of biological systems and the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate involves a series of chemical reactions. The starting material is 4-formylbenzoic acid, which is reacted with 2-aminoethanol to form the amide. This amide is then reacted with furfurylamine to form the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions.
Applications De Recherche Scientifique
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate has been used in a variety of scientific research applications. One of the most common uses is as a fluorescent probe for studying biological systems. This compound has been used to study cellular uptake and localization, protein-protein interactions, and enzyme activity. It has also been used in drug discovery research to screen for potential inhibitors of specific enzymes or pathways.
Propriétés
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-9-11-3-5-12(6-4-11)15(19)21-10-14(18)16-8-13-2-1-7-20-13/h1-7,9H,8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELPLTZHIGRHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85271483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)
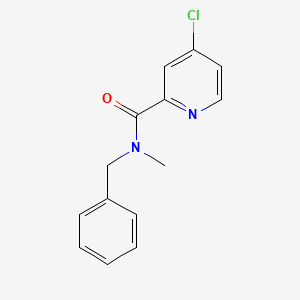
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)
![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
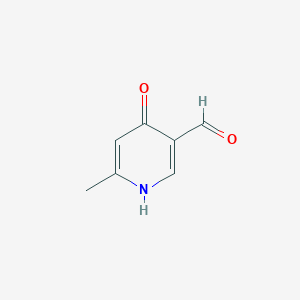
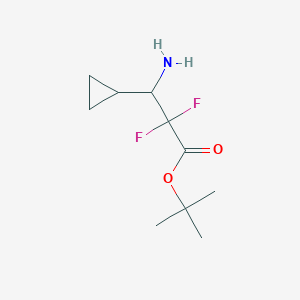
![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)

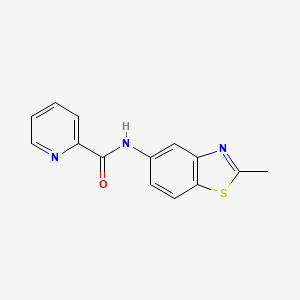
![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
